molecular formula C16H20FN3O2S B2557618 2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide CAS No. 921795-28-0

2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide

Cat. No.: B2557618
CAS No.: 921795-28-0
M. Wt: 337.41
InChI Key: UIUSSFHGBYJYCY-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C16H20FN3O2S and its molecular weight is 337.41. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A study on the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether (fluoroproxyfan), aimed at developing a potential histamine H3 receptor ligand labeled with 18F for clinical PET studies, provides insights into the chemical strategies for creating imaging agents for neurological receptors. The synthesis involved O-alkylation in the presence of silver triflate and a non-nucleophilic amine base, resulting in a compound with high radiochemical purity and specific activity (Iwata et al., 2000).

Synthesis of Novel Antipsychotic Agents

Research into the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveals the pursuit of novel antipsychotic agents that do not interact with dopamine receptors, unlike clinically available antipsychotic drugs. These compounds showed potential in behavioral animal tests and did not cause ataxia or bind to D2 dopamine receptors, indicating a different mechanism of action (Wise et al., 1987).

Unusual Chemical Synthesis Mechanisms

An unusual mechanism was observed in the synthesis of 1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine, a potential antihistamine. This research provides insights into complex reactions and mechanisms that can occur during the synthesis of biologically active compounds (Jha, 2005).

Discovery of Nonpeptide Angiotensin II Receptor Antagonists

The discovery and development of nonpeptide angiotensin II receptor antagonists, such as N-(biphenylylmethyl)imidazoles, exemplify the research into compounds that can provide potent antihypertensive effects upon oral administration. This work highlights the importance of specific structural features for biological activity and the potential for oral therapeutic applications (Carini et al., 1991).

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-11(2)19-15(22)8-20-14(9-21)7-18-16(20)23-10-12-3-5-13(17)6-4-12/h3-7,11,21H,8-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUSSFHGBYJYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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